
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BFT-Pyrazole, is a small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. BFT-Pyrazole is a heterocyclic compound, meaning it is composed of two or more different types of atoms, and is composed of a five-membered ring with two nitrogen and three carbon atoms, with a bromine, fluorine, and trifluoromethyl substituent. This compound is of particular interest due to its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that this compound acts through several different mechanisms. It is believed that this compound is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, this compound is thought to be able to modulate the activity of certain receptors and ion channels. Finally, this compound is thought to be able to act as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, this compound has been shown to be able to modulate the activity of certain receptors and ion channels. Finally, this compound has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole for use in lab experiments include its low cost and easy synthesis, as well as its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels. Additionally, this compound has potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug. The main limitation of this compound for use in lab experiments is its lack of full understanding of its exact mechanism of action.
Direcciones Futuras
For the study of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole include further research into its exact mechanism of action, as well as its potential as an anti-cancer agent, anti-inflammatory, and analgesic drug. Additionally, further research into its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels should be conducted. Finally, further research into the potential applications of this compound in the fields of biochemistry, physiology, and medicinal chemistry should be conducted.
Métodos De Síntesis
The synthesis of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be achieved via the reaction of 2-bromo-4-fluorophenyl isocyanide and trifluoromethyl isocyanide in the presence of a base such as sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature and takes about an hour to complete.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, as well as its ability to inhibit certain enzymes. In physiology, this compound has been studied for its potential to modulate the activity of certain receptors and ion channels. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as well as its potential to act as an anti-inflammatory and analgesic drug.
Propiedades
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-7-3-5(12)1-2-6(7)8-4-9(17-16-8)10(13,14)15/h1-4H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPMWHIJFTWTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

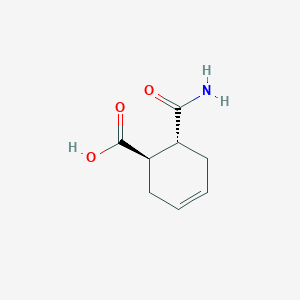
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
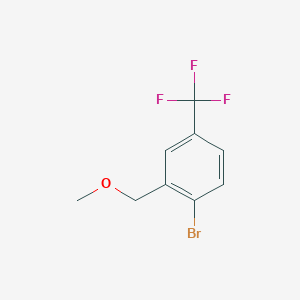
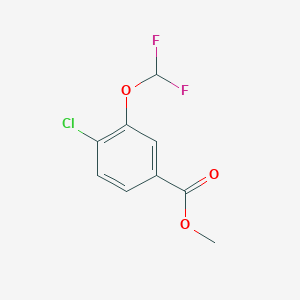
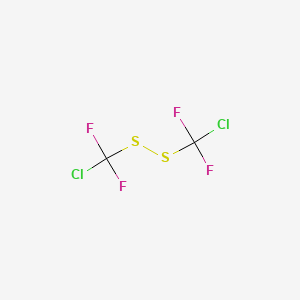
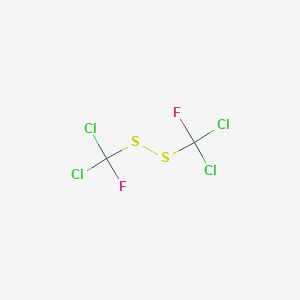
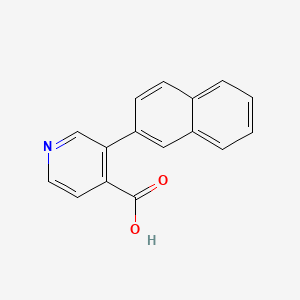





![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)